molecular formula C8H20N2 B1389068 N1-(sec-Butyl)-N3-methyl-1,3-propanediamine CAS No. 1040692-90-7

N1-(sec-Butyl)-N3-methyl-1,3-propanediamine

Cat. No.: B1389068
CAS No.: 1040692-90-7
M. Wt: 144.26 g/mol
InChI Key: DTFURJXCALEPFG-UHFFFAOYSA-N
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Description

N1-(sec-Butyl)-N3-methyl-1,3-propanediamine is an organic compound characterized by the presence of a secondary butyl group and a methyl group attached to a 1,3-propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(sec-Butyl)-N3-methyl-1,3-propanediamine typically involves the reaction of sec-butylamine with 1,3-dibromopropane, followed by methylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides and bases such as sodium hydride are frequently used.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N1-(sec-Butyl)-N3-methyl-1,3-propanediamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N1-(sec-Butyl)-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine
  • N1-(sec-Butyl)-N3-isopropyl-1,3-propanediamine
  • N1-(tert-Butyl)-N3-methyl-1,3-propanediamine

Comparison: N1-(sec-Butyl)-N3-methyl-1,3-propanediamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N'-butan-2-yl-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-8(2)10-7-5-6-9-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFURJXCALEPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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